6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the fusion of triazole and thiadiazole rings. The synthetic route generally includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the thiadiazole ring: This involves the reaction of thiosemicarbazide with carbon disulfide or other suitable reagents.
Coupling of the triazole and thiadiazole rings: This step involves the fusion of the two rings to form the triazolothiadiazole scaffold.
Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved depend on the specific biological target and the pharmacological activity being studied.
Comparison with Similar Compounds
Similar compounds to 6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and triazoloquinoxalines. These compounds share similar structural features and pharmacological activities but may differ in their specific substituents and resulting properties . The uniqueness of this compound lies in its specific combination of substituents, which can influence its binding affinity, selectivity, and overall pharmacological profile.
Properties
Molecular Formula |
C17H13N5S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
6-[(E)-2-(4-methylphenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13N5S/c1-12-2-4-13(5-3-12)6-7-15-21-22-16(19-20-17(22)23-15)14-8-10-18-11-9-14/h2-11H,1H3/b7-6+ |
InChI Key |
LDBTVSDTEYOFNV-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Origin of Product |
United States |
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